molecular formula C22H16ClFN2OS B2584912 4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-24-4

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2584912
CAS No.: 1291842-24-4
M. Wt: 410.89
InChI Key: ZJDZUCSCKQNVCR-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H16ClFN2OS and its molecular weight is 410.89. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on similar compounds, such as anticonvulsant enaminones and thiophene derivatives, has highlighted the importance of hydrogen bonding in determining molecular conformation and stability. For example, studies on anticonvulsant enaminones have elucidated the role of hydrogen bonding in forming stable molecular structures, which can be crucial for the design of new materials with specific electronic or photophysical properties (Kubicki, Bassyouni, & Codding, 2000).

Antipathogenic Activity

Compounds with a thiourea moiety, similar to the core structure of the compound , have demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with enhanced efficacy against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Synthesis and Applications

Related aromatic polyamides and thiophene-based polymers have been explored for their solubility, thermal stability, and mechanical properties, indicating the suitability of such compounds in the synthesis of high-performance materials. These materials could have applications in electronics, coatings, and as components in advanced composite materials, given their excellent thermal and mechanical stability (Hsiao, Yang, & Lin, 1999).

Anticancer Activity

Thiophene carboxamide derivatives, similar to the compound , have shown promising anticancer activities in preliminary screenings. This indicates a potential research pathway for the compound as a lead structure in the development of new anticancer agents, particularly if modifications can enhance its activity or selectivity (Atta & Abdel‐Latif, 2021).

Electrochemical and Photophysical Properties

Thiophene derivatives, including those substituted with fluorophenyl groups, have been investigated for their electrochemical polymerization and resulting photophysical properties. These studies suggest potential applications in the development of conducting polymers for electronic devices, highlighting the versatility and applicability of thiophene-based compounds in materials science (Visy, Lukkari, & Kankare, 1994).

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDZUCSCKQNVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.